molecular formula C12H14ClNO B15354763 2-(4-chlorobutyl)-3H-isoindol-1-one

2-(4-chlorobutyl)-3H-isoindol-1-one

Cat. No.: B15354763
M. Wt: 223.70 g/mol
InChI Key: XOMNMUVDEVJORG-UHFFFAOYSA-N
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Description

2-(4-Chlorobutyl)-3H-isoindol-1-one is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorobutyl group attached to an isoindolone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-chlorobutyl)-3H-isoindol-1-one typically involves the reaction of isoindol-1-one with 4-chlorobutyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction temperature and time are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Chlorobutyl)-3H-isoindol-1-one can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce alcohols or amines.

  • Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Chlorobutyl)-3H-isoindol-1-one has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound may serve as a probe or inhibitor in biological studies to understand enzyme mechanisms or cellular processes.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs for treating various diseases.

  • Industry: The compound can be utilized in the manufacturing of specialty chemicals or materials.

Mechanism of Action

The mechanism by which 2-(4-chlorobutyl)-3H-isoindol-1-one exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific receptors or enzymes in the body, leading to a biological response. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • 2-(3-chloropropyl)-3H-isoindol-1-one

  • 2-(4-bromobutyl)-3H-isoindol-1-one

  • 2-(4-chlorobutyl)-1,3-dioxolane

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Properties

Molecular Formula

C12H14ClNO

Molecular Weight

223.70 g/mol

IUPAC Name

2-(4-chlorobutyl)-3H-isoindol-1-one

InChI

InChI=1S/C12H14ClNO/c13-7-3-4-8-14-9-10-5-1-2-6-11(10)12(14)15/h1-2,5-6H,3-4,7-9H2

InChI Key

XOMNMUVDEVJORG-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(=O)N1CCCCCl

Origin of Product

United States

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